Naproxcinod - 163133-43-5

Naproxcinod

Catalog Number: EVT-276420
CAS Number: 163133-43-5
Molecular Formula: C18H21NO6
Molecular Weight: 347.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Naproxcinod is a cyclooxygenase-inhibiting nitric oxide donator (CINOD) designed for the treatment of chronic pain, particularly osteoarthritis [, , , ]. It represents a novel class of anti-inflammatory drugs that combine the actions of a traditional non-steroidal anti-inflammatory drug (NSAID) with the beneficial effects of nitric oxide (NO) [, , , ]. Chemically, Naproxcinod is a derivative of Naproxen, a well-known NSAID, covalently bound to a nitric oxide-donating moiety, butanediol mono-nitrate (BDMN) [, ].

Synthesis Analysis

a) Esterification: (S)-Naproxen is reacted with 4-chlorobutan-1-ol to yield 4-chlorobutyl (S)-2-(6-methoxy-2-naphthyl)propionate [, ].

b) Nitration: The resulting ester is subsequently nitrated using silver nitrate to produce Naproxcinod [, ]. The overall yield of this synthesis route is reported to be around 83% (based on Naproxen) []. Alternative synthesis pathways may involve the use of different reagents and reaction conditions [, ].

Molecular Structure Analysis

Naproxcinod consists of a Naproxen molecule linked to a butanediol mono-nitrate (BDMN) moiety via an ester bond. The presence of the chiral center in the Naproxen portion makes Naproxcinod a chiral molecule, existing as two enantiomers: (R)-Naproxcinod and (S)-Naproxcinod [, ].

Chemical Reactions Analysis

a) Hydrolysis: Naproxcinod is rapidly cleaved in vivo, primarily in the liver, to release Naproxen and BDMN [].

b) Nitric Oxide Release: BDMN, the NO-donating moiety, liberates NO, leading to various physiological effects [, , ].

Mechanism of Action

a) Cyclooxygenase Inhibition: Naproxen, released upon Naproxcinod hydrolysis, inhibits both cyclooxygenase-1 (COX-1) and COX-2 enzymes [, , ]. This inhibition reduces the production of prostaglandins, key mediators of inflammation and pain [, , , ].

  • Improved gastrointestinal safety by maintaining mucosal integrity and blood flow [, , , , ].
  • Reduced cardiovascular risks associated with traditional NSAIDs, potentially by counteracting the vasoconstrictive effects of COX inhibition [, , , , ].
Applications

The primary scientific application of Naproxcinod has been in the development of novel anti-inflammatory and analgesic therapies, specifically for osteoarthritis [, , , , , , , , ]. Research has focused on:

  • Efficacy and Safety in Osteoarthritis: Numerous clinical trials have investigated the efficacy and safety of Naproxcinod in patients with osteoarthritis of the hip and knee, comparing it to placebo, Naproxen, and other NSAIDs [, , , , , , , , ]. Results have shown promising analgesic and functional improvements comparable to existing treatments, with potentially improved gastrointestinal and cardiovascular safety profiles [, , , , , , , , ].

  • Blood Pressure Effects: Studies have specifically examined the effects of Naproxcinod on blood pressure in hypertensive and normotensive patients with osteoarthritis [, , , , , ]. Evidence suggests that Naproxcinod may have a less detrimental effect on blood pressure compared to traditional NSAIDs, potentially due to its NO-donating properties [, , , , , ].

  • Muscular Dystrophy Models: Recent research has explored the potential therapeutic benefits of Naproxcinod in preclinical models of Duchenne muscular dystrophy [, , , , ]. Initial findings suggest that Naproxcinod might improve skeletal and cardiac muscle function in these models, potentially through its anti-inflammatory and NO-donating properties [, , , , ].

Naproxen

Compound Description: Naproxen is a non-steroidal anti-inflammatory drug (NSAID) that acts as a non-selective cyclooxygenase (COX) inhibitor, targeting both COX-1 and COX-2 isoforms. It is widely used to treat pain, fever, and inflammation associated with various conditions, including osteoarthritis. [, , , , , , , , , , , , , ]

Relevance: Naproxen is a key component of naproxcinod and is directly released upon its metabolism. The anti-inflammatory and analgesic properties of naproxcinod are primarily attributed to naproxen. While both compounds share a similar pharmacological profile, naproxcinod is designed to have an improved safety profile, particularly with regards to cardiovascular and gastrointestinal effects, due to the presence of the nitric oxide-donating moiety. [, , , , , , , , , , , , , ]

(S)-4-chlorobutyl 2-(6-methoxynaphthalen-2-yl)propanoate

Compound Description: This compound is a synthetic intermediate in the synthesis of naproxcinod. It is formed by the esterification of (S)-naproxen with 4-chlorobutan-1-ol. [, ]

Relevance: This compound is the direct precursor to naproxcinod in the synthetic pathway. The subsequent nitration of the chlorine-bearing carbon with silver nitrate yields naproxcinod. [, ]

(S)-2-(6-methoxynaphthalen-2-yl)propanoic acid

Compound Description: This compound, also known as 6-Methoxy-2-naphthalenepropionic acid, is a key starting material in the synthesis of naproxcinod. It is the (S)-enantiomer of the NSAID naproxen. []

Relevance: This compound is structurally very similar to naproxen and serves as the core structure upon which the naproxcinod molecule is built. []

(S)-4-bromobutyl 2-(6-methoxynaphthalen-2-yl)propanoate

Compound Description: This compound is a potential impurity identified during the synthesis of naproxcinod. It is structurally similar to (S)-4-chlorobutyl 2-(6-methoxynaphthalen-2-yl)propanoate but contains a bromine atom instead of chlorine. []

Relevance: The presence of this impurity highlights the potential for halogen exchange during the synthesis of naproxcinod, especially during the esterification step. []

(S)-4-hydroxybutyl 2-(6-methoxynaphthalen-2-yl)propanoate

Compound Description: This compound is another potential impurity identified during the synthesis of naproxcinod. It is structurally similar to the previously mentioned intermediates but contains a hydroxyl group instead of a halogen at the same position. []

Relevance: This impurity likely arises from the hydrolysis of either the chloro- or bromo-butyl intermediates during the synthesis of naproxcinod. []

(2S,2S)-butane-1,4-diyl bis(2-(6-methoxynapthalen-2-yl)propanoate)

Compound Description: This compound is a potential impurity identified during the synthesis of naproxcinod. Its structure consists of two molecules of naproxen linked by a butane-1,4-diyl group. []

Relevance: This impurity likely forms through a double esterification reaction between butane-1,4-diol and two molecules of (S)-naproxen, suggesting incomplete control over the stoichiometry during the esterification step in naproxcinod synthesis. []

Rofecoxib

Compound Description: Rofecoxib was a COX-2 selective inhibitor NSAID, used for its analgesic and anti-inflammatory effects. It was withdrawn from the market due to an increased risk of cardiovascular events. [, , ]

Relevance: Rofecoxib served as an active comparator in some studies evaluating naproxcinod’s efficacy and safety. Naproxcinod demonstrated a more favorable blood pressure profile compared to rofecoxib in these studies, showcasing its potential as a safer alternative for managing osteoarthritis pain. [, , ]

Ibuprofen

Compound Description: Ibuprofen is a widely used non-selective NSAID that inhibits both COX-1 and COX-2. It is commonly prescribed for its analgesic and anti-inflammatory effects. []

Relevance: Similar to rofecoxib, ibuprofen served as an active comparator in certain studies assessing the blood pressure effects of naproxcinod. The results indicated that naproxcinod was associated with a smaller increase in blood pressure compared to ibuprofen, highlighting its potential cardiovascular advantages. []

Nitric oxide (NO)

Compound Description: Nitric oxide is a gaseous signaling molecule with diverse physiological roles, including vasodilation, neurotransmission, and immune response. [, , , , , , ]

Relevance: Naproxcinod is designed as a nitric oxide donor, releasing NO upon metabolism. This NO release is believed to contribute to the improved gastrointestinal and cardiovascular safety profile of naproxcinod compared to traditional NSAIDs like naproxen. [, , , , , , ]

Properties

CAS Number

163133-43-5

Product Name

Naproxcinod

IUPAC Name

4-nitrooxybutyl (2S)-2-(6-methoxynaphthalen-2-yl)propanoate

Molecular Formula

C18H21NO6

Molecular Weight

347.4 g/mol

InChI

InChI=1S/C18H21NO6/c1-13(18(20)24-9-3-4-10-25-19(21)22)14-5-6-16-12-17(23-2)8-7-15(16)11-14/h5-8,11-13H,3-4,9-10H2,1-2H3/t13-/m0/s1

InChI Key

AKFJWRDCWYYTIG-ZDUSSCGKSA-N

SMILES

CC(C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)OCCCCO[N+](=O)[O-]

Solubility

Soluble in DMSO, not in water

Synonyms

4-(nitrooxy)butyl-(2S)-2-(6-methoxy-2-naphthyl)propanoate
AZD 3582
AZD-3582
AZD3582
Naproxcinod
naproxen-n-butyl nitrate
NicOx
nitric oxide naproxen
nitric oxide-releasing naproxen
NO-naproxen

Canonical SMILES

CC(C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)OCCCCO[N+](=O)[O-]

Isomeric SMILES

C[C@@H](C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)OCCCCO[N+](=O)[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.